molecular formula C5H13NO B12108970 (2R,3R)-3-aminopentan-2-ol

(2R,3R)-3-aminopentan-2-ol

Cat. No.: B12108970
M. Wt: 103.16 g/mol
InChI Key: BKFGLDUWYUYHRF-RFZPGFLSSA-N
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Description

(2R,3R)-3-aminopentan-2-ol is a chiral amino alcohol with two stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-aminopentan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using chiral catalysts or reagents to ensure the desired stereochemistry. For example, the reduction of 3-aminopentan-2-one using a chiral borane reagent can yield this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their high selectivity and environmentally friendly nature. For instance, engineered strains of microorganisms such as Escherichia coli or Bacillus subtilis can be used to produce this compound through fermentation .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-aminopentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Reduction reactions can further modify the compound to produce different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-aminopentan-2-one, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-3-aminopentan-2-ol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis and the production of enantiomerically pure compounds .

Biology

In biological research, this compound is studied for its potential as a precursor to biologically active molecules. It can be used in the synthesis of amino acid derivatives and other bioactive compounds .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It can serve as an intermediate in the synthesis of pharmaceuticals, including drugs with analgesic and anti-inflammatory properties .

Industry

Industrially, this compound is used in the production of fine chemicals and specialty materials. Its chiral nature makes it suitable for applications in the production of optically active compounds .

Mechanism of Action

The mechanism of action of (2R,3R)-3-aminopentan-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a ligand for enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-aminopentan-2-ol: This is the enantiomer of (2R,3R)-3-aminopentan-2-ol and has similar chemical properties but different biological activities.

    (2R,3S)-3-aminopentan-2-ol: This diastereomer has different stereochemistry and may exhibit different reactivity and biological effects.

    (2S,3R)-3-aminopentan-2-ol: Another diastereomer with distinct stereochemical properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts unique reactivity and biological activity

Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(2R,3R)-3-aminopentan-2-ol

InChI

InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1

InChI Key

BKFGLDUWYUYHRF-RFZPGFLSSA-N

Isomeric SMILES

CC[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C(C)O)N

Origin of Product

United States

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